Retinol Palmitate
Retinol Palmitate
All-trans-retinyl palmitate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of palmitic (hexadecanoic acid) with the hydroxy group of all-trans-retinol. It is used in cosmetic products to treat various skin disorders such as acne, skin aging, wrinkles, dark spots, and also protect against psoriasis. It has a role as an Escherichia coli metabolite, a human xenobiotic metabolite and an antioxidant. It is a retinyl palmitate and an all-trans-retinyl ester. It is functionally related to an all-trans-retinol.
Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)
VITAMIN A PALMITATE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
RN given refers to parent cpd; structure
Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04)
VITAMIN A PALMITATE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
RN given refers to parent cpd; structure
Brand Name:
Vulcanchem
CAS No.:
79-81-2
VCID:
VC20762611
InChI:
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+
SMILES:
Array
Molecular Formula:
C36H60O2
Molecular Weight:
524.9 g/mol
Retinol Palmitate
CAS No.: 79-81-2
Cat. No.: VC20762611
Molecular Formula: C36H60O2
Molecular Weight: 524.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | All-trans-retinyl palmitate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of palmitic (hexadecanoic acid) with the hydroxy group of all-trans-retinol. It is used in cosmetic products to treat various skin disorders such as acne, skin aging, wrinkles, dark spots, and also protect against psoriasis. It has a role as an Escherichia coli metabolite, a human xenobiotic metabolite and an antioxidant. It is a retinyl palmitate and an all-trans-retinyl ester. It is functionally related to an all-trans-retinol. Retinyl Palmitate is a naturally-occurring phenyl analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. As the most common form of vitamin A taken for dietary supplementation, retinyl palmitate binds to and activates retinoid receptors, thereby inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation, induces apoptosis in some cancer cell types, and exhibits immunomodulatory properties. (NCI04) VITAMIN A PALMITATE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication. RN given refers to parent cpd; structure |
|---|---|
| CAS No. | 79-81-2 |
| Molecular Formula | C36H60O2 |
| Molecular Weight | 524.9 g/mol |
| IUPAC Name | [(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
| Standard InChI | InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ |
| Standard InChI Key | VYGQUTWHTHXGQB-FFHKNEKCSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
| Melting Point | 28.5 °C |
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